![molecular formula C33H29ClN4O4 B2438729 N-(2-chlorobenzyl)-1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 866344-47-0](/img/no-structure.png)
N-(2-chlorobenzyl)-1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with a molecular formula of C30H31ClN4O4 . It is used only for research and development purposes under the supervision of a technically qualified individual .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:Cc1ccc(cc1)n2c(=O)c3c(c4ccccc4o3)n(c2=O)CC(=O)NCc5ccccc5Cl . This notation provides a text-based representation of the compound’s structure, including the arrangement of atoms and the bonds between them.
Aplicaciones Científicas De Investigación
Synthetic Chemistry and Compound Development
Research on quinazoline derivatives, including compounds with similar complex structures, has focused on their synthesis for potential therapeutic applications. For instance, studies on quinazoline chemistry have revealed methods for the synthesis and alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines, providing insights into the molecular structure and potential modifications for enhanced biological activity (Gromachevskaya et al., 2017).
Antimicrobial Applications
Compounds with quinazoline structures have been evaluated for their antimicrobial activities. For example, the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities have shown that certain derivatives possess good activity against standard drugs, highlighting their potential as antimicrobial agents (Patel & Shaikh, 2011).
Antitumor and Cytotoxic Activities
The cytotoxic activities of quinazoline and its derivatives have been a significant area of research, with several studies demonstrating their potential in cancer therapy. For instance, research on 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives has explored their cytotoxic activity, revealing that some derivatives exhibit substantial growth delays against in vivo tumors, indicating their promise as antitumor agents (Bu et al., 2001).
Anticonvulsant Activity
Quinazolinone derivatives have been designed and evaluated for anticonvulsant activity. Research has shown that incorporating specific structural features into quinazolin-4(3H)-ones can improve their bioavailability and anticonvulsant activity, offering new avenues for epilepsy treatment and related conditions (Noureldin et al., 2017).
Safety and Hazards
Propiedades
Número CAS |
866344-47-0 |
|---|---|
Nombre del producto |
N-(2-chlorobenzyl)-1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
Fórmula molecular |
C33H29ClN4O4 |
Peso molecular |
581.07 |
Nombre IUPAC |
N-[(2-chlorophenyl)methyl]-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-3-(4-methylphenyl)-2,4-dioxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C33H29ClN4O4/c1-20-8-12-25(13-9-20)38-32(41)26-14-11-23(31(40)35-18-24-6-4-5-7-27(24)34)17-29(26)37(33(38)42)19-30(39)36-28-15-10-21(2)16-22(28)3/h4-17H,18-19H2,1-3H3,(H,35,40)(H,36,39) |
Clave InChI |
IMAIMUIUWLQLFT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=C4Cl)N(C2=O)CC(=O)NC5=C(C=C(C=C5)C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2438646.png)
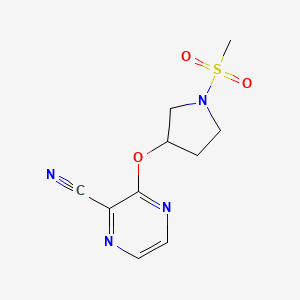
![methyl 5-(hydroxymethyl)-1-[2-hydroxy-2-(4-methylphenyl)ethyl]-1H-imidazole-4-carboxylate](/img/structure/B2438650.png)
![Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2438651.png)
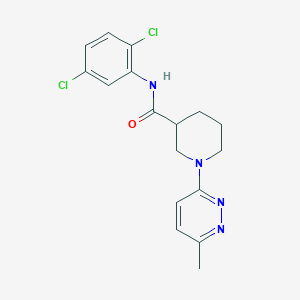

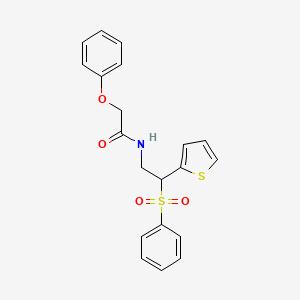
![(1S,4S,5S,6R)-2-Azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2438657.png)
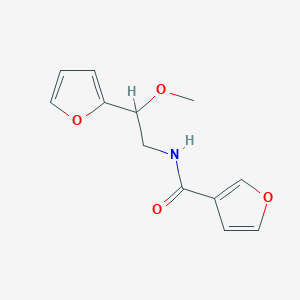
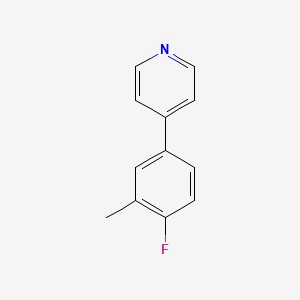

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2438665.png)
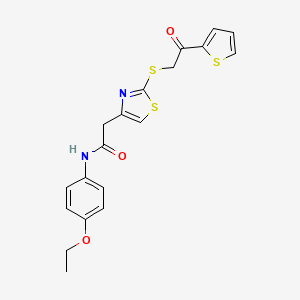
![1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)urea](/img/structure/B2438668.png)